TSPO1

Description

Structure

3D Structure

Properties

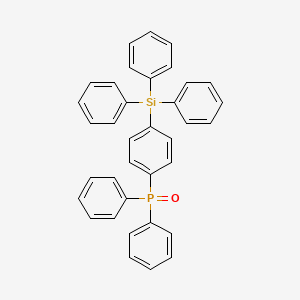

IUPAC Name |

(4-diphenylphosphorylphenyl)-triphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29OPSi/c37-38(30-16-6-1-7-17-30,31-18-8-2-9-19-31)32-26-28-36(29-27-32)39(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBFHHYSJNVGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29OPSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Function of the 18kDa Translocator Protein (TSPO) in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 18kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane. While ubiquitously expressed, its levels are markedly upregulated in activated microglia and reactive astrocytes under neuroinflammatory conditions, making it a key biomarker for brain pathology.[1][2] This guide provides an in-depth examination of the primary function of TSPO in neuroinflammation, focusing on its role in critical signaling pathways, mitochondrial bioenergetics, and the modulation of the inflammatory response. We will present quantitative data on TSPO expression and the effects of its ligands, detail key experimental methodologies, and visualize complex biological processes to offer a comprehensive resource for professionals in neuroscience research and drug development.

Core Functions of TSPO in Neuroinflammation

TSPO's role in neuroinflammation is multifaceted, extending beyond its utility as a biomarker. It is an active participant in the modulation of glial cell responses, mitochondrial function, and the production of inflammatory mediators.

-

Biomarker of Glial Activation: Under physiological conditions, TSPO expression in the brain is low.[3] However, in response to injury or pathological stimuli, its expression is significantly increased in microglia and astrocytes.[1][4] This upregulation has established TSPO as a reliable biomarker for neuroinflammation, detectable in vivo using Positron Emission Tomography (PET) imaging.[5]

-

Mitochondrial Homeostasis and Bioenergetics: Located at the interface between the inner and outer mitochondrial membranes, TSPO is implicated in several mitochondrial functions critical to the inflammatory response.[4] Studies have shown that TSPO deficiency can lead to impaired mitochondrial respiration, reduced ATP production, and altered mitochondrial membrane potential.[4]

-

Modulation of Inflammatory Signaling: TSPO is a key regulator of intracellular signaling cascades that govern the production of pro- and anti-inflammatory molecules. Its influence on the NLRP3 inflammasome and MAPK/ERK pathways is central to its function in neuroinflammation.

-

Regulation of Reactive Oxygen Species (ROS): TSPO plays a role in the management of mitochondrial ROS, a byproduct of cellular respiration that can act as both a signaling molecule and a driver of oxidative stress in neuroinflammation.[6]

Key Signaling Pathways Involving TSPO

TSPO's function in neuroinflammation is mediated through its interaction with and modulation of critical intracellular signaling pathways. Below, we detail its role in the NLRP3 inflammasome and MAPK/ERK pathways.

TSPO and the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and IL-18. TSPO is a crucial regulator of this pathway in microglia.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by the activation of Toll-like receptors (TLRs), such as TLR4 by lipopolysaccharide (LPS). This leads to the activation of the NF-κB transcription factor, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and mitochondrial dysfunction leading to ROS production, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. The assembled inflammasome cleaves pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7]

TSPO's role in this pathway is to stabilize the NLRP3 protein on the mitochondrial surface, facilitating the assembly of the inflammasome. TSPO deficiency has been shown to blunt pro-inflammatory responses by impeding the mitochondrial recruitment of NLRP3. Furthermore, TSPO ligands have been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]

An In-depth Technical Guide on TSPO1 Signaling Pathways in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a highly conserved protein primarily located on the outer mitochondrial membrane.[1] In the central nervous system (CNS), TSPO is expressed in glial cells, including microglia and astrocytes.[2][3] Its expression is significantly upregulated in response to neuroinflammation, a common feature of many neurodegenerative diseases.[3][4] This upregulation has positioned TSPO as a valuable biomarker for in vivo imaging of neuroinflammatory processes using positron emission tomography (PET).[4] Beyond its role as a biomarker, TSPO is actively investigated as a therapeutic target due to its involvement in key cellular processes such as neurosteroid synthesis, apoptosis, and the modulation of inflammatory responses.[3][5] This technical guide provides a comprehensive overview of TSPO1 signaling pathways in the context of neurodegenerative diseases, with a focus on Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It includes detailed experimental protocols for studying TSPO, quantitative data on its expression and ligand interactions, and visual diagrams of its core signaling cascades.

Core Signaling Pathways of TSPO1 in Neurodegeneration

TSPO's strategic location on the outer mitochondrial membrane allows it to influence a variety of cellular functions critical in the context of neurodegeneration.[1] Its primary roles are centered around cholesterol transport and neurosteroidogenesis, regulation of mitochondrial function and apoptosis, and modulation of neuroinflammatory responses.

Cholesterol Transport and Neurosteroidogenesis

TSPO plays a crucial role in the translocation of cholesterol from the cytosol into the mitochondrial matrix, which is the rate-limiting step in the synthesis of neurosteroids.[5] Neurosteroids, such as pregnenolone and allopregnanolone, are potent modulators of neuronal function, exhibiting neuroprotective and anti-inflammatory effects.

The binding of TSPO ligands can enhance this cholesterol transport, leading to increased neurosteroid production.[6] For instance, the TSPO ligand XBD173 has been shown to promote neurosteroidogenesis, which in turn can modulate GABA-A receptor activity, contributing to anxiolytic and neuroprotective effects.[7][8]

Regulation of Mitochondrial Function and Apoptosis

TSPO is a key component of the mitochondrial permeability transition pore (mPTP), a protein complex that also includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[9] The opening of the mPTP can lead to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[10]

TSPO ligands can modulate the opening of the mPTP, thereby influencing apoptosis.[1] Some ligands have been shown to induce apoptosis in cancer cells, while others exhibit neuroprotective effects by preventing mPTP opening and subsequent cell death cascades in neurons.[1][11]

Modulation of Neuroinflammation

In neurodegenerative diseases, microglia and astrocytes become activated, contributing to a chronic inflammatory state. TSPO expression is markedly upregulated in these activated glial cells.[3] TSPO signaling can influence the inflammatory phenotype of microglia, potentially shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.[12]

TSPO ligands have been shown to modulate the release of inflammatory mediators. For example, some ligands can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by attenuating the activation of key inflammatory signaling pathways such as NF-κB and MAPK.[13][14]

Quantitative Data on TSPO Expression and Ligand Binding

The following tables summarize key quantitative data related to TSPO expression in neurodegenerative disease models and the binding affinities of common TSPO ligands.

Table 1: TSPO Expression in Animal Models of Neurodegenerative Diseases

| Disease Model | Animal Model | Brain Region | Fold Change in TSPO Expression | Reference |

| Alzheimer's Disease | 5XFAD Mouse | - | Significant increase | [15][16] |

| Alzheimer's Disease | 3xTg-AD Mouse | - | - | [17][18] |

| Cerebral Inflammation | Mouse (LPS-induced) | Brain | 2.2-fold (Western blot) | [19] |

| Pro-inflammatory stimulation | Rodent microglia | - | ~9-fold (gene expression) | [12][20] |

Table 2: Binding Affinities of Common TSPO Ligands

| Ligand | Binding Affinity (Ki) | Cell/Tissue Type | Reference |

| PK11195 | 3.60 ± 0.41 nM | - | [21] |

| Ro5-4864 | 20.04 ± 2.36 nM | - | [21] |

| XBD173 | 0.297 nM | - | [21] |

| Etifoxine | ~7.8 µM | Human brain | [22] |

| Diazepam | IC50: 1.07 nM | BV-2 microglia | [23] |

| XBD173 | IC50: 0.16 nM | BV-2 microglia | [23] |

| Etifoxine | IC50: 22.78 nM | BV-2 microglia | [23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study TSPO1.

Radioligand Binding Assay for TSPO

This protocol describes a competitive radioligand binding assay using [³H]-PK11195 to determine the binding affinity of unlabelled TSPO ligands in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., from animal models or post-mortem human samples)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]-PK11195 (radioligand)

-

Unlabelled TSPO ligand (competitor)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of [³H]-PK11195 (e.g., 1 nM) to each well.[23] Add increasing concentrations of the unlabelled competitor ligand to different wells.[23]

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]-PK11195 (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.[22]

siRNA-Mediated Knockdown of TSPO in Microglia

This protocol outlines the steps for transiently knocking down TSPO expression in cultured microglial cells using small interfering RNA (siRNA).

Materials:

-

Cultured microglial cells (e.g., BV-2 cell line or primary microglia)

-

TSPO-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cell culture medium

-

Reagents for downstream analysis (e.g., qPCR or Western blot)

Procedure:

-

Cell Seeding: Seed microglial cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: Dilute the TSPO siRNA or control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium. Incubate the cells for 4-6 hours at 37°C.

-

Post-transfection: After the incubation period, replace the transfection medium with complete cell culture medium.

-

Incubation and Analysis: Culture the cells for 24-72 hours post-transfection. The optimal time for analysis will depend on the stability of the TSPO protein and the desired downstream application.

-

Validation of Knockdown: Harvest the cells and assess the efficiency of TSPO knockdown at the mRNA level using qPCR or at the protein level using Western blotting.[24]

Immunohistochemistry for TSPO in Brain Tissue

This protocol provides a general procedure for the immunohistochemical detection of TSPO in paraffin-embedded brain sections.

Materials:

-

Paraffin-embedded brain tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibody against TSPO

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.[25] Finally, rinse in distilled water.[25]

-

Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a microwave or water bath) to unmask the antigenic epitopes.[26] Allow the slides to cool down.

-

Blocking: Incubate the sections with a blocking solution to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against TSPO at the optimal dilution overnight at 4°C.[27]

-

Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated secondary antibody.

-

Signal Amplification: Incubate the sections with the ABC reagent.

-

Visualization: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.[25]

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.[25]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[28]

-

Microscopy: Examine the stained sections under a light microscope.

Conclusion and Future Directions

TSPO represents a multifaceted target in the context of neurodegenerative diseases. Its upregulation in activated glia makes it a reliable biomarker for tracking neuroinflammation in vivo. Furthermore, its involvement in critical cellular pathways, including neurosteroidogenesis and apoptosis, highlights its potential as a therapeutic target. The development of novel TSPO ligands with improved specificity and pharmacokinetic properties is an active area of research. Future studies should focus on elucidating the precise molecular mechanisms by which TSPO signaling modulates neuroinflammation and neuronal survival. A deeper understanding of the functional consequences of TSPO activation or inhibition in different cell types and at various stages of disease progression will be crucial for the successful translation of TSPO-targeted therapies from the laboratory to the clinic.

References

- 1. Translocator protein - Wikipedia [en.wikipedia.org]

- 2. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of Translocator Protein 18 kDa (TSPO) Expression in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing neurosteroid synthesis--relationship to the pharmacology of translocator protein (18 kDa) (TSPO) ligands and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurosteroids Mediate Neuroprotection in an In Vitro Model of Hypoxic/Hypoglycaemic Excitotoxicity via δ-GABAA Receptors without Affecting Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Translocator Protein (TSPO) Role in Aging and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Age‐ and Sex‐ dependent changes in Translocator Protein 18 kDa (TSPO) expression, cellular sources, and association with amyloid‐β plaques in the 5XFAD murine model of Alzheimer’s Disease [discovery.fiu.edu]

- 17. TSPO contributes to neuropathology and cognitive deficits in Alzheimer’s disease | Sciety [sciety.org]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial Translocator Protein (TSPO) Expression in the Brain After Whole Body Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tspo translocator protein [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 21. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]

- 22. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gabarx.com [gabarx.com]

- 24. Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

Exploring the Link Between TSPO1 and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 18 kDa Translocator Protein (TSPO), predominantly located in the outer mitochondrial membrane, has emerged as a significant modulator of apoptosis, or programmed cell death. Its strategic position allows it to influence key mitochondrial events that dictate the life or death of a cell. This technical guide provides an in-depth exploration of the intricate relationship between TSPO1 and apoptosis, detailing the core signaling pathways, providing comprehensive experimental protocols for investigation, and presenting quantitative data from relevant studies. The information is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of TSPO1's role in apoptosis and to facilitate further research and therapeutic development in this area.

The Core Role of TSPO1 in Apoptotic Signaling

TSPO1 is implicated in several critical mitochondrial processes that are central to the induction and regulation of apoptosis. Its involvement, however, can be complex and sometimes controversial, with its effects appearing to be cell-type and context-dependent.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

A primary mechanism by which TSPO1 is thought to influence apoptosis is through its interaction with the mitochondrial permeability transition pore (mPTP), a multiprotein complex that spans the inner and outer mitochondrial membranes. The core components of the mPTP are believed to include the voltage-dependent anion channel (VDAC) in the outer membrane and the adenine nucleotide translocase (ANT) in the inner membrane.

TSPO1 is proposed to associate with VDAC1, and this interaction is thought to regulate the opening of the mPTP.[1] The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors from the mitochondrial intermembrane space, including cytochrome c.[2] However, the exact role of TSPO1 as a core component of the mPTP is still a subject of debate.[1]

Regulation of Reactive Oxygen Species (ROS) Production

TSPO1 activation has been linked to the generation of reactive oxygen species (ROS).[1] While moderate levels of ROS are involved in normal cellular signaling, excessive ROS production can induce oxidative stress and trigger apoptosis. TSPO1-mediated ROS generation is thought to occur in the vicinity of VDAC, potentially leading to the oxidation of critical thiols on VDAC and ANT, which in turn can promote mPTP opening and subsequent apoptotic events.[1]

Influence on Mitochondrial Membrane Potential (ΔΨm)

The collapse of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway. TSPO1 activation, through its influence on the mPTP and ROS production, can contribute to the depolarization of the mitochondrial membrane.[3] This loss of ΔΨm is a point of no return, committing the cell to apoptosis.

Interaction with Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). While direct, high-affinity binding between TSPO1 and Bcl-2 family proteins has not been definitively established, their functional interplay at the outer mitochondrial membrane is evident. TSPO1's influence on the mitochondrial environment, including ΔΨm and ROS levels, can impact the activity and localization of Bcl-2 family proteins, thereby modulating their ability to regulate the release of cytochrome c.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] TSPO1's role in promoting cytochrome c release firmly places it upstream of the caspase activation cascade in the intrinsic apoptotic pathway.

Experimental Protocols for Investigating the TSPO1-Apoptosis Link

This section provides detailed methodologies for key experiments used to elucidate the role of TSPO1 in apoptosis.

Co-Immunoprecipitation (Co-IP) to Detect TSPO1-VDAC1 Interaction

This protocol is designed to determine if TSPO1 and VDAC1 physically interact within the cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies: Anti-TSPO1 antibody, Anti-VDAC1 antibody, and a negative control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed TSPO1 and VDAC1 in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TSPO1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-VDAC1 antibody to detect the co-immunoprecipitated protein. A band corresponding to VDAC1 in the TSPO1 IP lane, but not in the control IgG lane, indicates an interaction.[5]

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring ΔΨm.

Materials:

-

JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Cell culture medium

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treatment: Treat cells with TSPO1 ligands or use cells with altered TSPO1 expression. Include a positive control group treated with FCCP (e.g., 10 µM for 10-30 minutes).

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in cell culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS or medium to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.[6]

-

Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[2]

-

Detection of Apoptosis by TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell/Tissue Preparation: Fix cells or tissue sections with paraformaldehyde.

-

Permeabilization: Permeabilize the fixed samples to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Detection:

-

Fluorescence: If using fluorescently labeled dUTPs, visualize the signal directly using a fluorescence microscope. TUNEL-positive nuclei will appear brightly fluorescent.[7]

-

Chromogenic: If using biotin-labeled dUTPs, follow with a streptavidin-HRP conjugate and a chromogenic substrate to produce a colored precipitate in apoptotic cells.

-

-

Counterstaining: Counterstain the nuclei with DAPI or Hoechst to visualize all cells.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting or using image analysis software.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Digitonin or a mild non-ionic detergent for selective plasma membrane permeabilization

-

Mitochondrial isolation buffer

-

Antibodies: Anti-cytochrome c antibody, and antibodies for mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers

-

SDS-PAGE and Western blotting apparatus

Procedure:

-

Cell Fractionation:

-

Treat cells to induce apoptosis.

-

Harvest cells and gently permeabilize the plasma membrane with digitonin, leaving the mitochondrial membranes intact.

-

Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Western Blotting:

-

Run equal amounts of protein from the cytosolic and mitochondrial fractions on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with an anti-cytochrome c antibody.

-

An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of apoptotic cells compared to control cells indicates cytochrome c release.[2]

-

Use mitochondrial and cytosolic markers to confirm the purity of the fractions.

-

Caspase-3 Activity Assay

This assay quantifies the activity of the executioner caspase-3.

Materials:

-

Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Lysis: Lyse treated and control cells to release cellular contents, including active caspases.

-

Assay Reaction: Incubate the cell lysate with the caspase-3 substrate. Active caspase-3 will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AFC).

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Quantification: The amount of color or fluorescence produced is proportional to the caspase-3 activity in the sample. Results are often expressed as fold change relative to the control.[4]

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFDA to measure intracellular ROS levels.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

-

Cell culture medium

-

H₂O₂ as a positive control

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with TSPO1 ligands or use cells with modified TSPO1 expression. Include a positive control group treated with H₂O₂.

-

DCFDA Staining: Incubate the cells with DCFDA (typically 5-10 µM) for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Wash the cells to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Quantitative Data on the TSPO1-Apoptosis Link

The following tables summarize quantitative data from studies investigating the role of TSPO1 in apoptosis.

| Cell Line | Treatment | Concentration | Duration | Effect on Apoptosis | Reference |

| Neuroblastoma (KCNR) | PK11195 | 100 µM | 24 hours | Significantly higher levels of cleaved caspase-3 compared to control. | [4] |

| Neuroblastoma (SMS-KAN) | PK11195 | 60 µM | 18 hours | Increase in G1 phase from 63.1% to 81.4%. | [4] |

| H1299 Lung Cancer | Cigarette Smoke | 60 minutes | - | 150% increase in apoptotic cells (Hoechst staining). | [3] |

| H1299 Lung Cancer | MGV-1 (25 µM) + Cigarette Smoke | 60 minutes | - | Prevented 43% of apoptotic cell death. | [3] |

| H1299 Lung Cancer | 2-Cl-MGV-1 (25 µM) + Cigarette Smoke | 60 minutes | - | Prevented 83% of apoptotic cell death. | [3] |

| Human Erythroblasts | shRNA knockdown of TSPO1 | - | Day 17 | Increased apoptosis (Annexin V positive cells). | [8] |

| Cell Type | Condition | Parameter Measured | Result | Reference |

| Rabbit Ventricular Myocytes | Ischemia/Reperfusion (I/R) | Cell Death (LDH release) | ~200% increase compared to control. | |

| Rabbit Ventricular Myocytes | I/R + PK11195 (50 µM) during reperfusion | Cell Death (LDH release) | Prevented the increase in cell death. | |

| H1299 Lung Cancer | Cigarette Smoke | TSPO Expression | 67% increase. | [3] |

| H1299 Lung Cancer | 2-Cl-MGV-1 (25 µM) + Cigarette Smoke | TSPO Expression | Totally prevented the increase in TSPO expression. | [3] |

| Human Erythroblasts | shRNA knockdown of TSPO1 | Mitochondrial Mass (TOM40) | Significant increase at Day 10 and 14. | [8] |

Visualizing the TSPO1-Apoptosis Network: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: TSPO1-mediated apoptotic signaling pathway.

References

- 1. analysis-of-apoptosis-by-cytometry-using-tunel-assay - Ask this paper | Bohrium [bohrium.com]

- 2. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Downregulation of Mitochondrial TSPO Inhibits Mitophagy and Reduces Enucleation During Human Terminal Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]

The Enduring Legacy of TSPO1: An In-depth Technical Guide to its Evolutionary Conservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Translocator Protein 18 kDa (TSPO1), a highly conserved protein found across a vast array of organisms, has garnered significant attention for its multifaceted roles in cellular processes ranging from steroidogenesis to immune modulation. Its remarkable preservation throughout evolutionary history underscores its fundamental importance in biology. This technical guide provides a comprehensive analysis of the evolutionary conservation of TSPO1, offering insights into its structural and functional preservation across different domains of life. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this enigmatic protein.

Data Presentation: Quantitative Analysis of TSPO1 Conservation

The evolutionary conservation of TSPO1 can be quantified by comparing its amino acid sequence across different species. The following table summarizes the percentage of sequence identity between human TSPO1 and its orthologs in various organisms, highlighting the degree of conservation across vast evolutionary distances.

| Organism | Taxonomic Group | UniProt Accession | Sequence Identity to Human TSPO1 (%) |

| Homo sapiens | Mammal | P30536 | 100 |

| Mus musculus (Mouse) | Mammal | P30537 | 85.8 |

| Arabidopsis thaliana (Thale Cress) | Plant | Q9S793 | 25.4 |

| Rhodobacter sphaeroides | Bacteria | P55836 | 28.2 |

| Saccharomyces cerevisiae (Yeast) | Fungus | N/A | No known ortholog |

Note: Sequence identities were calculated based on pairwise alignment with human TSPO1 using the Clustal Omega program.

Experimental Protocols

The study of protein evolutionary conservation employs a range of bioinformatic techniques. Below are detailed methodologies for key experiments cited in the analysis of TSPO1 conservation.

Protocol 1: Multiple Sequence Alignment (MSA)

Objective: To align the amino acid sequences of TSPO1 orthologs from different species to identify conserved regions.

Materials:

-

FASTA formatted amino acid sequences of TSPO1 orthologs.

-

Web-based MSA tool (e.g., Clustal Omega, MUSCLE, T-Coffee).

Procedure:

-

Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of TSPO1 from protein databases such as UniProt or NCBI.

-

Tool Selection: Navigate to the web server of a chosen MSA tool (e.g., the EBI's Clustal Omega server).

-

Sequence Input: Copy and paste the FASTA sequences into the input box of the tool. Ensure each sequence has a unique and descriptive header (e.g., >Human_TSPO1).

-

Parameter Selection: For most analyses, the default alignment parameters are sufficient. These typically include a gap opening penalty and a gap extension penalty. For more specific analyses, these parameters can be adjusted.

-

Execution: Submit the sequences for alignment. The server will process the data and return the alignment.

-

Analysis: The output will display the aligned sequences, with conserved residues typically highlighted. Gaps (-) are introduced to maximize alignment scores. This visual representation allows for the identification of conserved domains and motifs.

Protocol 2: Phylogenetic Analysis

Objective: To infer the evolutionary relationships between different TSPO1 orthologs.

Materials:

-

A multiple sequence alignment of TSPO1 orthologs (from Protocol 1).

-

Phylogenetic analysis software (e.g., MEGA, PhyML, MrBayes).

Procedure:

-

Alignment Input: Load the MSA file into the phylogenetic analysis software.

-

Model Selection: Choose a substitution model that best fits the evolutionary history of the protein family. Software like MEGA can assist in selecting the most appropriate model based on statistical criteria (e.g., Bayesian Information Criterion).

-

Tree Building Method: Select a tree-building method. Common methods include:

-

Neighbor-Joining (NJ): A distance-based method that is computationally efficient.

-

Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the likelihood of observing the given alignment.

-

Bayesian Inference (BI): A statistical method that uses Bayes' theorem to determine the posterior probability of a tree.

-

-

Bootstrap Analysis: Perform a bootstrap analysis (typically 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree. Bootstrap values are displayed on the nodes of the tree.

-

Tree Visualization: The software will generate a phylogenetic tree. The tree can be visualized in various formats (e.g., rectangular, circular) and rooted or unrooted. Branch lengths are proportional to the amount of evolutionary change.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TSPO1.

Caption: Workflow for studying the evolutionary conservation of a protein.

Caption: TSPO1-VDAC1 signaling pathway leading to ROS production.

The Role of Translocator Protein (18 kDa) in Steroidogenesis and Hormone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 18 kDa Translocator Protein (TSPO), an integral protein of the outer mitochondrial membrane, has long been a focal point in the study of steroid hormone biosynthesis. Historically considered an indispensable component of the mitochondrial machinery for cholesterol import—the rate-limiting step in steroidogenesis—its precise role has been the subject of evolving scientific discourse. This technical guide provides an in-depth exploration of TSPO's involvement in steroidogenesis, presenting the foundational models, recent confounding evidence, quantitative data on ligand interactions, and detailed experimental protocols for its study. The guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current state of TSPO research, highlighting both its potential as a therapeutic target and the complexities of its biological functions.

Introduction: The Classical Model of TSPO in Steroidogenesis

Steroid hormones, critical for a vast array of physiological processes, are synthesized from cholesterol in steroidogenic tissues such as the adrenal glands, gonads, and brain. The transport of cholesterol from the outer to the inner mitochondrial membrane is the crucial, rate-limiting step in this process.[1][2] The classical model of steroidogenesis posits a central role for TSPO in this cholesterol transport, acting as a channel or a component of a larger protein complex, the "transduceosome," to facilitate the movement of cholesterol into the mitochondria where the first enzymatic conversion to pregnenolone occurs by the cytochrome P450 side-chain cleavage enzyme (CYP11A1).[2][3]

This model is supported by several lines of evidence:

-

Subcellular Localization: TSPO is abundantly expressed in the outer mitochondrial membrane of steroidogenic cells.[2]

-

Cholesterol Binding: TSPO possesses a cholesterol-binding domain, suggesting a direct interaction.[4]

-

Ligand-Induced Steroidogenesis: A plethora of synthetic and endogenous ligands that bind to TSPO have been shown to stimulate steroid hormone production in various cell models.[3][5]

-

Interaction with StAR: The Steroidogenic Acute Regulatory (StAR) protein, another key player in cholesterol transport, is thought to interact with TSPO to facilitate the transfer of cholesterol across the mitochondrial membranes.[1][4]

The Evolving Paradigm: A Critical Reappraisal

Despite the substantial body of evidence supporting the classical model, recent research employing advanced genetic techniques has introduced a significant paradigm shift. Studies utilizing global and conditional TSPO knockout mouse models have demonstrated that TSPO is not essential for basal steroidogenesis in vivo.[6] These knockout mice were viable, fertile, and exhibited normal levels of adrenal and gonadal steroid hormones, directly challenging the long-held belief of TSPO's indispensable role.[6]

This has led to a reevaluation of the previous findings:

-

Off-Target Effects of Ligands: The steroidogenic effects of some TSPO ligands have been observed even in TSPO knockout cells, suggesting that these compounds may act through alternative, TSPO-independent mechanisms.[6]

-

Redundancy or Compensatory Mechanisms: It is plausible that in the absence of TSPO, other proteins or pathways compensate to maintain cholesterol transport and steroid synthesis.

-

Context-Dependent Roles: TSPO's role may be more critical under specific physiological or pathological conditions, such as stress or inflammation, rather than for basal steroid production.[2]

Therefore, the current understanding of TSPO's function is more nuanced, suggesting a modulatory rather than an essential role in steroidogenesis.

Quantitative Data on TSPO Ligand Binding and Steroidogenic Efficacy

The interaction of various ligands with TSPO and their subsequent effect on steroid production have been extensively quantified. These data are crucial for understanding the structure-activity relationships of TSPO ligands and for the development of novel therapeutics.

Binding Affinities of Selected TSPO Ligands

The binding affinity of a ligand to TSPO is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity.

| Ligand | Species/Tissue | Ki (nM) | Reference |

| PK 11195 | Human Platelets | 29.25 (Kd) | [7] |

| Protoporphyrin IX (PPIX) | Human Platelets | 33 - 35 | [7] |

| Diazepam binding inhibitor (DBI) | Human Platelets | 6100 | [7] |

| FGIN-1-27 | Rat Brain | 3.1 | |

| XBD173 (emapunil) | Rat Brain | 2.5 | |

| Ro5-4864 | Rat Kidney | 1.1 | |

| PIGA823 | Rat Kidney | 0.82 | |

| PIGA1138 | Rat Kidney | 1.25 | |

| PIGA1214 | Rat Kidney | 1.87 |

Note: Ki and Kd values can vary depending on the experimental conditions, tissue source, and radioligand used.

Ligand-Stimulated Pregnenolone Production

The efficacy of TSPO ligands is often assessed by measuring their ability to stimulate the production of pregnenolone, the precursor to all other steroid hormones.

| Ligand | Cell Line | Concentration (µM) | Pregnenolone Production (% of Control) | Reference |

| PK 11195 | C6 Glioma | 40 | ~150 | [1] |

| Ro5-4864 | C6 Glioma | 40 | ~160 | [1] |

| XBD173 | C6 Glioma | 40 | ~170 | [1] |

| PIGA823 | C6 Glioma | 40 | ~175 | [1] |

| PIGA1138 | C6 Glioma | 40 | ~180 | [1] |

| PIGA1214 | C6 Glioma | 40 | ~140 | [1] |

| M-PIGA | C6 Glioma | 40 | ~179 |

Note: The steroidogenic efficacy of ligands is often presented as Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) values, which can be found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TSPO in steroidogenesis.

In Vitro Steroidogenesis Assay

This protocol describes the measurement of pregnenolone production in cultured cells following treatment with TSPO ligands.

Materials:

-

Steroidogenic cell line (e.g., MA-10 Leydig cells, C6 glioma cells, H295R adrenocortical cells)

-

Cell culture medium and supplements

-

TSPO ligands of interest

-

Inhibitors of pregnenolone metabolism (e.g., trilostane, SU10603)

-

Bovine Serum Albumin (BSA)

-

Saline medium (e.g., Hanks' Balanced Salt Solution)

-

Pregnenolone ELISA kit

-

Cell lysis buffer

-

BCA protein assay kit

Procedure:

-

Cell Culture: Plate cells in 24- or 48-well plates and culture until they reach approximately 80% confluency.

-

Starvation: Prior to treatment, starve the cells in serum-free medium for 2-4 hours to reduce basal steroid production.

-

Treatment: Prepare a treatment medium containing the TSPO ligand at the desired concentration in saline medium supplemented with BSA and inhibitors of pregnenolone metabolism. The inhibitors are crucial to prevent the conversion of pregnenolone to downstream steroids.

-

Incubation: Remove the starvation medium and add the treatment medium to the cells. Incubate for a defined period (e.g., 2 hours) at 37°C in a humidified incubator.

-

Sample Collection: After incubation, collect the conditioned medium from each well. This medium contains the secreted pregnenolone.

-

Pregnenolone Quantification: Quantify the concentration of pregnenolone in the collected medium using a competitive ELISA kit according to the manufacturer's instructions.

-

Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using a BCA protein assay.

-

Data Normalization: Normalize the pregnenolone concentration to the total protein content in each well to account for variations in cell number. Express the results as a percentage of the vehicle-treated control.[1]

Cholesterol Binding Assay (Radiolabeled)

This protocol outlines a method to assess the direct binding of cholesterol to TSPO using a radiolabeled cholesterol analog.

Materials:

-

Isolated mitochondria from steroidogenic tissues or cells expressing TSPO.

-

[³H]-cholesterol or another suitable radiolabeled cholesterol analog.

-

Unlabeled cholesterol.

-

Mitochondrial isolation buffer.

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the chosen source using differential centrifugation.

-

Binding Reaction: In microcentrifuge tubes, set up the binding reactions containing a fixed amount of mitochondrial protein, a constant concentration of [³H]-cholesterol, and increasing concentrations of unlabeled cholesterol (for competition binding to determine specificity and binding affinity).

-

Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the mitochondria-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled cholesterol concentration. Analyze the data using non-linear regression to determine the binding parameters (Kd and Bmax).

Generation of TSPO Knockout Cells using CRISPR/Cas9

This protocol provides a general workflow for creating a TSPO knockout cell line.

Materials:

-

Target cell line (e.g., Leydig cells).

-

CRISPR/Cas9 plasmids expressing Cas9 nuclease and a guide RNA (gRNA) targeting the Tspo gene.

-

Transfection reagent.

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells.

-

Single-cell cloning supplies.

-

Genomic DNA extraction kit.

-

PCR primers flanking the target site.

-

Sanger sequencing reagents.

-

Western blotting reagents and anti-TSPO antibody.

Procedure:

-

gRNA Design: Design and clone one or more gRNAs that target a critical exon of the Tspo gene.

-

Transfection: Co-transfect the target cells with the Cas9 and gRNA expression plasmids.

-

Selection/Enrichment: Select or enrich for transfected cells using an appropriate method (e.g., puromycin selection if the plasmid contains a resistance gene, or FACS if a fluorescent reporter is co-expressed).

-

Single-Cell Cloning: Isolate individual cells by limiting dilution or FACS into 96-well plates to generate clonal populations.

-

Screening of Clones:

-

Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the Tspo gene and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blot Analysis: Screen the clones for the absence of TSPO protein expression by Western blotting using a specific anti-TSPO antibody.

-

-

Validation: Confirm the complete knockout of TSPO in the selected clones and assess any potential off-target effects.

Visualizing TSPO-Related Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex signaling pathways and experimental procedures involving TSPO.

Signaling Pathway of TSPO in Steroidogenesis (Classical Model)

Caption: Classical model of TSPO-mediated steroidogenesis.

Experimental Workflow for In Vitro Steroidogenesis Assay

Caption: Workflow for in vitro steroidogenesis assay.

Logical Relationship of Evidence For and Against TSPO's Essential Role

References

- 1. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being [mdpi.com]

- 2. TSPO ligand residence time: a new parameter to predict compound neurosteroidogenic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

The Role of the 18kDa Translocator Protein (TSPO) in Cancer Cell Proliferation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 18kDa Translocator Protein (TSPO) is a highly conserved transmembrane protein predominantly located on the outer mitochondrial membrane. Its expression is significantly upregulated in a wide range of human cancers, including those of the brain, breast, prostate, colon, and liver, often correlating with tumor aggressiveness and poor patient prognosis. While historically investigated for its role in steroidogenesis, emerging evidence points towards a critical and complex involvement of TSPO in the regulation of cancer cell proliferation, apoptosis, and mitochondrial bioenergetics. This technical guide provides a comprehensive overview of the current understanding of TSPO's function in oncology, with a focus on its signaling pathways and its potential as a therapeutic target. Detailed experimental protocols for investigating TSPO and quantitative data on its expression and impact on cell proliferation are presented to facilitate further research in this promising area of cancer biology.

Introduction to TSPO in Cancer

The Translocator Protein (TSPO) is an 18 kDa protein primarily found in the outer mitochondrial membrane, where it is associated with the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT) to form a complex.[1] This strategic location at the interface between mitochondria and the cytosol positions TSPO as a key player in regulating mitochondrial functions, which are often dysregulated in cancer.[2]

Increased expression of TSPO has been documented in numerous cancer types, making it an attractive biomarker and a potential target for therapeutic intervention.[1][3] However, the precise role of TSPO in cancer cell proliferation is multifaceted and appears to be context-dependent, with some studies suggesting a pro-proliferative role while others indicate an anti-proliferative or pro-apoptotic function upon ligand activation.[2][4][5] This guide aims to dissect these complexities by presenting the underlying signaling mechanisms and providing robust experimental frameworks for their investigation.

Quantitative Analysis of TSPO in Cancer

The upregulation of TSPO expression is a common feature across various malignancies. The following tables summarize quantitative data on TSPO expression levels and the effects of its modulation on cancer cell proliferation from various studies.

Table 1: TSPO Expression in Human Cancers Compared to Normal Tissues

| Cancer Type | Method | Observation | Reference |

| Glioblastoma (GBM) | Immunohistochemistry | High TSPO expression in GBM samples. | [4] |

| Hepatocellular Carcinoma (HCC) | Immunohistochemistry, Bioinformatics | Increased TSPO expression in HCC tissues compared to normal tissues. High expression is associated with poor prognosis. | [2] |

| Colorectal Cancer (CRC) | Real-Time PCR | Significant increase in TSPO gene expression in CRC tumor tissues compared to non-tumor marginal tissues (p < 0.001). Expression correlates with higher tumor grade. | [6] |

| Breast Cancer | Not Specified | TSPO is over-expressed in highly aggressive breast tumors, with expression correlating with advancing stages of malignancy. | |

| Prostate Cancer | Not Specified | Elevated TSPO expression is associated with prostate cancer. | [1][7] |

| Ovarian Cancer | Not Specified | Increased density of TSPO binding sites in ovarian carcinomas compared to benign tumors and normal ovaries. | [1] |

Table 2: Effects of TSPO Modulation on Cancer Cell Proliferation

| Cancer Cell Line | Experimental Approach | Result | Reference |

| Glioma Cells (GL261) | TSPO Knockout (KO) | Promotes glioma cell proliferation and tumor growth. | [4] |

| Hepatocellular Carcinoma (HCC) Cells | TSPO Knockdown | Suppressed HCC cell proliferation in vitro. | [2] |

| Hepatocellular Carcinoma (HCC) Cells | Treatment with PK11195 (TSPO ligand) | Inhibited proliferation and sensitized HCC cells to chemotherapy. | [2] |

| Breast Cancer Cells | Treatment with high doses of PK11195 | Decreased cell proliferation, invasion, and migration. | |

| U118MG Glioblastoma Cells | Treatment with PK11195 | Downregulation of tumorigenesis and upregulation of programmed cell death-related genes at 24 hours. | [5][8] |

Signaling Pathways Involving TSPO in Cancer Proliferation

TSPO's influence on cancer cell proliferation is mediated through its intricate involvement in several key cellular processes, primarily centered around mitochondrial function.

Mitochondrial Bioenergetics and Metabolism

TSPO plays a crucial role in maintaining mitochondrial homeostasis. In some cancers, such as glioma, TSPO deficiency has been shown to induce mitochondrial dysfunction, leading to a metabolic shift towards glycolysis (the Warburg effect), which can promote cancer cell growth.[4] TSPO knockout in glioma cells results in mitochondrial fragmentation, impaired mitochondrial energy metabolism, reduced ATP production, and decreased oxidative phosphorylation.[4][9]

Caption: TSPO's role in regulating the balance between oxidative phosphorylation and glycolysis.

Regulation of Apoptosis and Autophagy

TSPO is implicated in the regulation of programmed cell death. In hepatocellular carcinoma, TSPO knockdown was found to induce apoptosis by increasing reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential (ΔΨm).[2] This pro-apoptotic effect was linked to the modulation of the ERK signaling pathway.[2] Conversely, in other contexts, TSPO can inhibit ferroptosis, a form of iron-dependent cell death, thereby promoting cancer progression.

The interplay between apoptosis and autophagy is critical in determining cell fate.[10][11][12] TSPO's location on the mitochondria, a central organelle in both processes, suggests its involvement in this crosstalk, although the precise mechanisms are still under investigation.

Caption: Dual roles of TSPO in promoting survival by inhibiting ferroptosis and inducing apoptosis upon knockdown.

Experimental Protocols for TSPO Investigation

A multi-faceted experimental approach is necessary to elucidate the role of TSPO in cancer cell proliferation. The following are detailed methodologies for key experiments.

References

- 1. youtube.com [youtube.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. youtube.com [youtube.com]

- 4. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. bosterbio.com [bosterbio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. youtube.com [youtube.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. m.youtube.com [m.youtube.com]

The Translocator Protein (TSPO) 18 kDa: A Core Guide to its Principles as a Biomarker for Brain Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), has emerged as a pivotal biomarker for brain injury and neuroinflammation.[1][2] Under normal physiological conditions, TSPO expression in the brain parenchyma is low. However, in response to a wide range of pathological insults, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases, its expression is markedly upregulated.[2][3] This upregulation is predominantly observed in activated microglia and astrocytes, the key cellular players in the brain's inflammatory response.[3][4] This dynamic expression profile makes TSPO an attractive target for in vivo imaging and a valuable tool for diagnosing, monitoring disease progression, and evaluating the efficacy of therapeutic interventions for brain injuries. This technical guide provides a comprehensive overview of the basic principles of TSPO as a biomarker, including quantitative data on its expression and ligand binding, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Principles of TSPO as a Biomarker

TSPO is an outer mitochondrial membrane protein critically involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis.[1][5] In the context of brain injury, the increased metabolic and biosynthetic demands of activated glial cells are thought to drive the significant increase in TSPO expression.[1] This makes the density of TSPO a surrogate measure of glial activation and, by extension, neuroinflammation.

Cellular Localization: In the healthy brain, TSPO is found at low levels, primarily in endothelial cells.[3][6] Following injury, TSPO expression dramatically increases in activated microglia and reactive astrocytes.[3][4] There is also evidence of TSPO expression in other cell types, including neurons under certain conditions, although the contribution of neuronal TSPO to the overall signal in brain injury is still under investigation.[5]

Upregulation in Brain Injury: The upregulation of TSPO is a hallmark of the neuroinflammatory response.[2] This has been consistently demonstrated across various animal models of brain injury and in human post-mortem studies.[2][7] The magnitude of TSPO upregulation often correlates with the severity of the injury, making it a potential indicator of disease status.

Data Presentation: Quantitative Insights into TSPO

The utility of TSPO as a biomarker is underpinned by quantifiable changes in its expression and its interaction with specific ligands. The following tables summarize key quantitative data from the literature.

Table 1: TSPO Expression Changes in Brain Injury Models

| Model of Brain Injury | Brain Region | Method | Fold Change/Increase in Binding | Reference |

| Penetrating Knife Injury (Rat) | Lateral Septum | [³H]PK11195 Autoradiography | Peak increase at 7 days post-injury | [8] |

| Lipopolysaccharide (LPS) Injection (Rat) | Striatum/Cortex | [11C]PBR28 PET | Two-fold increase in TSPO-PET signal | [9] |

| Traumatic Brain Injury (Mouse) | Pericontusional Cortex | Immunohistochemistry | Significant increase in Iba1-positive cells (microglia) expressing TSPO | [10] |

| Whole Body Gamma Irradiation (Mouse) | Whole Brain | Western Blot | Increased TSPO protein expression after 2 Gy | [11] |

| Alzheimer's Disease (5XFAD Mouse) | Cortex and Hippocampus | [3H]PBR28 Autoradiography | Greater specific binding compared to wild-type | [12][13] |

Table 2: Binding Affinities (Ki) of Common TSPO Ligands

| Ligand | Genotype/Condition | Ki (nM) | Reference |

| First Generation | |||

| [³H]PK11195 | Human Brain (High-Affinity Binders) | 28.3 | [3] |

| [³H]PK11195 | Human Brain (Low-Affinity Binders) | 22.3 | [3] |

| Second Generation | |||

| [³H]PBR28 | Human Brain (High-Affinity Binders) | 3.4 ± 0.5 | [14] |

| [³H]PBR28 | Human Brain (Low-Affinity Binders) | 188 ± 15.6 | [14] |

| PBR06 | Human Brain (High-Affinity Binders) | 8.6 ± 2.0 | [3] |

| PBR06 | Human Brain (Low-Affinity Binders) | 149 ± 46.6 | [3] |

| DPA-713 | Human Brain (High-Affinity Binders) | 15.0 ± 2.2 | [3] |

| DPA-713 | Human Brain (Low-Affinity Binders) | 66.4 ± 7.8 | [3] |

| DAA1106 | Human Brain (High-Affinity Binders) | 2.8 ± 0.3 | [3] |

| DAA1106 | Human Brain (Low-Affinity Binders) | 13.1 ± 1.3 | [3] |

| Endogenous Ligands | |||

| Protoporphyrin IX (PPIX) | Human (High-Affinity Binders) | 0.033 ± 0.003 (µM) | [1] |

| Diazepam Binding Inhibitor (DBI) | Human (High-Affinity Binders) | 6.1 ± 0.9 (µM) | [1] |

Note: The binding of many second-generation TSPO ligands is affected by a common single nucleotide polymorphism (rs6971), resulting in high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable assessment of TSPO as a biomarker. The following sections provide step-by-step protocols for key experimental techniques.

Positron Emission Tomography (PET) Imaging in Rodent Models

PET imaging with TSPO-specific radioligands is the primary method for in vivo quantification of TSPO expression.

1. Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane).

-

Insert a tail-vein catheter for radiotracer injection.

-

For arterial blood sampling to determine the input function, cannulate the femoral artery.

-

Secure the animal in a stereotactic frame within the PET scanner to minimize motion artifacts.

2. Radiotracer Administration:

-

Administer a bolus injection of the TSPO radioligand (e.g., [11C]PBR28, [18F]DPA-714) via the tail-vein catheter. The exact dose will depend on the radiotracer and scanner sensitivity.[15][16]

3. PET Scan Acquisition:

-

Begin dynamic PET scan acquisition immediately upon radiotracer injection.

-

The energy window and coincidence timing will be scanner-dependent.

4. (Optional) Arterial Blood Sampling:

-

If using kinetic modeling that requires an arterial input function, collect arterial blood samples at predefined intervals throughout the scan.

-

Measure the radioactivity in whole blood and plasma, and perform metabolite analysis to determine the fraction of unchanged parent radiotracer.

5. Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).[16]

-

Co-register the PET images with an anatomical reference image (e.g., MRI or a standard brain atlas).

-

Define regions of interest (ROIs) on the anatomical image.

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

-

Quantify TSPO binding using kinetic modeling (e.g., two-tissue compartment model) to estimate the total distribution volume (VT) or binding potential (BPND).[2]

Immunohistochemistry (IHC) for TSPO in Brain Tissue

IHC allows for the visualization of TSPO protein expression at the cellular level.

1. Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat or sliding microtome.[17][18]

2. Staining Procedure (Free-Floating):

-

Wash sections three times in PBS.[18]

-

Perform antigen retrieval if necessary (e.g., by heating sections in a citrate buffer).

-

Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[18]

-

Incubate sections with a primary antibody against TSPO (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[18]

-

For co-localization studies, incubate with primary antibodies against cell-specific markers (e.g., Iba1 for microglia, GFAP for astrocytes) followed by appropriately labeled secondary antibodies.

-

Wash sections three times in PBS.

-

Mount sections onto glass slides and coverslip with a mounting medium containing a nuclear stain (e.g., DAPI).

3. Imaging and Analysis:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Quantify the staining intensity or the number of TSPO-positive cells in defined brain regions.

In Vitro Autoradiography

Autoradiography provides a quantitative measure of TSPO binding sites in brain sections.

1. Brain Section Preparation:

-

Prepare fresh-frozen brain sections (e.g., 20 µm thick) using a cryostat and mount them on glass slides.

2. Radioligand Incubation:

-

Pre-incubate the sections in a buffer (e.g., Tris-HCl) to remove endogenous ligands.

-

Incubate the sections with a radiolabeled TSPO ligand (e.g., [³H]PBR28) at a concentration near its Kd value in the incubation buffer.[12]

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-radiolabeled TSPO ligand (e.g., PK11195).[12]

3. Washing and Drying:

-

Wash the sections in ice-cold buffer to remove unbound radioligand.

-

Briefly rinse the sections in distilled water.

-

Dry the sections under a stream of cool air.

4. Imaging and Quantification:

-

Expose the dried sections to a phosphor imaging plate or autoradiographic film.

-

Scan the imaging plate or film to generate a digital image.

-

Quantify the specific binding by subtracting the non-specific binding from the total binding in defined regions of interest.

Quantitative Real-Time PCR (qPCR) for TSPO Gene Expression

qPCR is used to measure the relative levels of TSPO mRNA.

1. RNA Extraction:

-

Dissect the brain region of interest and immediately homogenize in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard protocol or a commercial kit.

-

Assess RNA quality and quantity using spectrophotometry.

2. cDNA Synthesis:

-

Reverse transcribe a fixed amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers specific for the TSPO gene.

-

Include primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the qPCR reaction in a real-time PCR thermal cycler.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both the TSPO gene and the housekeeping gene.

-

Calculate the relative expression of TSPO mRNA using the ΔΔCt method.[5]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to TSPO.

References

- 1. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. A Comprehensive Functional Investigation of the Human Translocator Protein 18 kDa (TSPO) in a Novel Human Neuronal Cell Knockout Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modelling [18F]LW223 PET data using simplified imaging protocols for quantification of TSPO expression in the rat heart and brain. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 7. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TSPO Ligand 2-Cl-MGV-1 Mitigates Traumatic Brain Injury (TBI) in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Translocator Protein (TSPO) Expression in the Brain After Whole Body Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vivo imaging of microglial activation by positron emission tomography with [(11)C]PBR28 in the 5XFAD model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical imaging evaluation of novel TSPO-PET ligand 2-(5,7-diethyl-2-(4-(2-[18F]fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ([18F]VUIIS1008) in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resolving the cellular specificity of TSPO imaging in a rat model of peripherally-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 18. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physiological Ligands of the 18 kDa Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a highly conserved transmembrane protein primarily located on the outer mitochondrial membrane. Its strategic position facilitates a crucial role in a multitude of cellular processes, including steroid hormone synthesis, inflammation, apoptosis, and cell proliferation. The function of TSPO is intricately linked to its interaction with various endogenous and exogenous ligands. This technical guide provides an in-depth exploration of the key physiological ligands of TSPO, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development endeavors.

Endogenous Ligands of TSPO: A Quantitative Overview

Several endogenous molecules have been identified as physiological ligands of TSPO. These include cholesterol, the porphyrin intermediate protoporphyrin IX, and the diazepam binding inhibitor (DBI) along with its active peptide fragments. The binding affinities of these ligands vary, suggesting distinct regulatory roles in cellular function.

| Endogenous Ligand | Binding Affinity (Ki) | Comments |

| Cholesterol | High affinity (nanomolar range) | Considered a primary physiological ligand, crucial for its role in steroidogenesis. Specific Ki values from competitive binding assays are not extensively reported due to the technical challenges of working with this lipophilic molecule in aqueous assay buffers. |

| Protoporphyrin IX | ~1.7 µM | A key intermediate in the heme biosynthesis pathway. Its interaction with TSPO is implicated in the regulation of porphyrin metabolism and cellular responses to oxidative stress.[1][2] |